(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride
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Overview
Description
(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride typically involves the reaction of ®-propylene oxide with imidazole in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry and yield. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various alkylated or acylated imidazole derivatives.
Scientific Research Applications
(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug that includes an imidazole ring in its structure.
Uniqueness
(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an imidazole ring and a secondary alcohol group. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other imidazole derivatives.
Properties
Molecular Formula |
C6H11ClN2O |
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Molecular Weight |
162.62 g/mol |
IUPAC Name |
(2R)-1-imidazol-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-6(9)4-8-3-2-7-5-8;/h2-3,5-6,9H,4H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
MTZWPBCOBNMTPN-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](CN1C=CN=C1)O.Cl |
Canonical SMILES |
CC(CN1C=CN=C1)O.Cl |
Origin of Product |
United States |
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